6-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
6-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a chemical compound with potential therapeutic applications. It is characterized by its unique structure, which includes a dihydropyridine ring, an isoxazole ring, and a carboxamide group. This compound has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Isoxazole and Dihydropyridine Rings: The final step involves coupling the isoxazole and dihydropyridine rings through a nucleophilic substitution reaction, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
6-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects through the following:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- 1-methyl-6-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
Uniqueness
6-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-2-4-12(5-3-11)15-8-14(20-23-15)10-19-17(22)13-6-7-16(21)18-9-13/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABGUODWKXDWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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